Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
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Overview
Description
Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[34]oct-6-ene-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate with chloromethylating agents under controlled conditions. The reaction typically requires the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions, which can lead to the formation of more complex ring systems
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of specific enzymes or receptors. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds share structural similarities but differ in their functional groups and reactivity. Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H17ClN2O3 |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate |
InChI |
InChI=1S/C11H17ClN2O3/c1-10(2,3)16-9(15)14-6-11(7-14)4-8(5-12)13-17-11/h4-7H2,1-3H3 |
InChI Key |
KTZSPHXLIKPVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)CCl |
Origin of Product |
United States |
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